4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde
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Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with fluorine atoms and a difluoropyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde typically involves the introduction of fluorine atoms into the benzaldehyde structure followed by the attachment of the difluoropyrrolidinyl group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The difluoropyrrolidinyl group can be introduced through nucleophilic substitution reactions using appropriate pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of automated synthesis platforms can also enhance the reproducibility and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzoic acid.
Reduction: Formation of 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzyl alcohol
- 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzoic acid
- 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzonitrile
Uniqueness
4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and the difluoropyrrolidinyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-10-5-9(2-1-8(10)6-16)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTWFFMNXNPCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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